molecular formula C16H17NO4S2 B4567804 2-methoxy-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate

2-methoxy-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate

Cat. No.: B4567804
M. Wt: 351.4 g/mol
InChI Key: CPXMFSMUFTVFDB-WQLSENKSSA-N
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Description

2-methoxy-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate is a useful research compound. Its molecular formula is C16H17NO4S2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.05990037 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Modelling

The design and synthesis of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates have been explored for their potency as selective aldose reductase inhibitors. These compounds, including derivatives of thiazolidin-4-one acetates, exhibit promising inhibitory activities against aldose reductase, an enzyme involved in diabetic complications. The synthesis process involves cyclocondensation, characterized by spectroscopic techniques and X-ray crystallography for certain compounds, highlighting their potential as novel drugs for treating diabetic complications (Sher Ali et al., 2012).

Antimicrobial Activities

Thiazole and its fused derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal isolates. The reactivity of these compounds has been studied towards different reagents, leading to the formation of arylidene, pyridine, thiophene, and anilide derivatives. Some of these derivatives showed significant in vitro antimicrobial activity, demonstrating their potential in developing new therapeutic agents for microbial diseases (Wagnat W. Wardkhan et al., 2008).

Fungicidal and Biological Activities

Research on oxime ether derivatives containing 1-aryl-3-oxypyrazoles has shown that these compounds possess excellent fungicidal activities, particularly against Rhizoctonia solani. The study includes synthesis, structure-activity relationship discussions, and density functional theory studies to explore the underlying mechanisms contributing to their fungicidal properties. These findings open avenues for developing novel fungicides to protect crops from fungal pathogens (Kunzhi Lv et al., 2015).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been employed to study the properties of related thiazole derivatives. These studies provide insights into the molecular structure, spectroscopic characteristics, and biological effects of these compounds, facilitating the design of molecules with desired biological activities. The research highlights the application of computational chemistry in optimizing the pharmacological profiles of potential therapeutic agents (A. Viji et al., 2020).

Properties

IUPAC Name

[2-methoxy-4-[(Z)-(5-oxo-2-propylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S2/c1-4-7-22-16-17-12(15(19)23-16)8-11-5-6-13(21-10(2)18)14(9-11)20-3/h5-6,8-9H,4,7H2,1-3H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXMFSMUFTVFDB-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)OC)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=N/C(=C\C2=CC(=C(C=C2)OC(=O)C)OC)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
Reactant of Route 2
2-methoxy-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
Reactant of Route 3
Reactant of Route 3
2-methoxy-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
Reactant of Route 4
Reactant of Route 4
2-methoxy-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
Reactant of Route 5
2-methoxy-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate
Reactant of Route 6
Reactant of Route 6
2-methoxy-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.